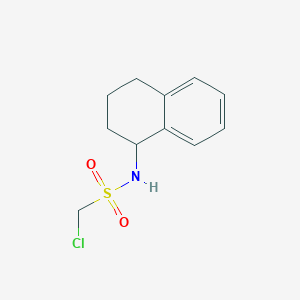
1-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide
Descripción general
Descripción
1-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide is a chemical compound with the molecular formula C11H14ClNO2S and a molecular weight of 259.76 . It is also known by its IUPAC name, chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)methanesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO2S/c12-8-16(14,15)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11,13H,3,5,7-8H2 . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition 1-Chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide has been explored for its inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. This compound, along with its related sulfonamides derived from indanes and tetralines, showed significant inhibitory effects, indicating potential applications in treating diseases where carbonic anhydrase is a therapeutic target (Akbaba et al., 2014).
High-Pressure Phase Diagrams Study In another context, 1,2,3,4-tetrahydronaphthalene, closely related to the compound , has been studied in high-pressure phase diagrams with methane. Such studies are essential in the field of chemical engineering and understanding the properties of mixtures under different conditions (Tobaly et al., 1999).
Receptor Agonist Research Research has been conducted on derivatives of 1,2,3,4-tetrahydronaphthalen-1-yl in the context of developing selective receptor agonists. These studies highlight the potential of such compounds in creating targeted therapies for various medical conditions, although not directly linked to the exact chemical compound (Meyer et al., 1996).
Structural Studies Structural analysis of related compounds provides insights into the molecular geometry and potential reactivity of 1-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide. This research is vital for understanding the physical and chemical properties of these molecules, which can inform their potential applications in various fields (Dey et al., 2015).
Molecular Interaction Analysis Investigations into the structure and self-association of related sulfonamide compounds in solutions can provide valuable insights into how 1-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide might behave under similar conditions. This research is essential for understanding the potential applications of these compounds in solution-based processes (Sterkhova et al., 2014).
Propiedades
IUPAC Name |
1-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-8-16(14,15)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11,13H,3,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDXCDJHSXHVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



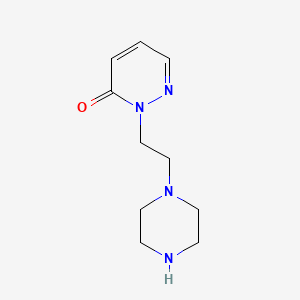
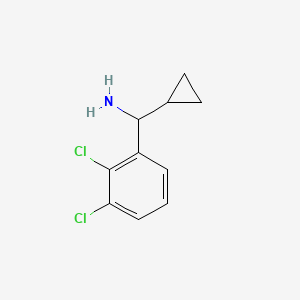
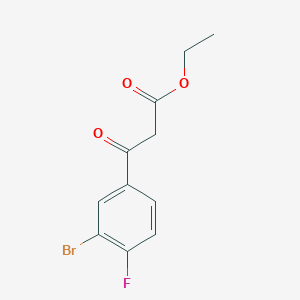
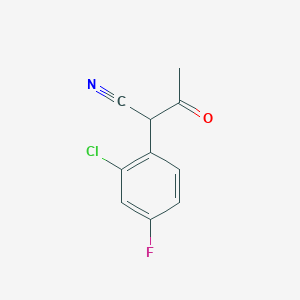
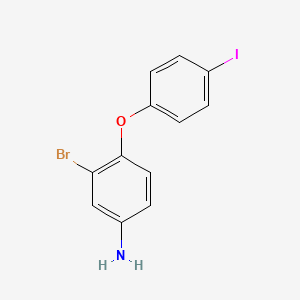
![[3-Bromo-4-(hexyloxy)phenyl]methanamine](/img/structure/B1401104.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1401105.png)
![3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1401106.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1401107.png)
![3-[(2,5-Difluorophenyl)methoxy]azetidine](/img/structure/B1401108.png)
![4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine](/img/structure/B1401110.png)

![(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1401112.png)
